![molecular formula C30H26BrN5O B570427 CAY10681 CAS No. 1542066-69-2](/img/structure/B570427.png)
CAY10681
准备方法
CAY10681 的合成涉及多个步骤,从制备吡咯并[3,4-c]吡唑核心结构开始。 反应条件通常包括使用有机溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以及催化剂以促进所需产物的形成 . 工业生产方法可能涉及在受控条件下扩大这些反应的规模,以确保高产率和纯度 .
化学反应分析
CAY10681 经历各种化学反应,包括:
氧化: 这种反应可以通过氧化剂如过氧化氢或高锰酸钾来促进。
还原: 硼氢化钠或氢化铝锂等还原剂可用于还原化合物中的特定官能团。
取代: 可以发生亲核取代反应,其中亲核试剂取代分子中的离去基团。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力设置,以优化反应 . 由这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
Immunology
CAY10681 has been utilized in several studies focusing on the immunomodulatory effects of mesenchymal stem cells (MSCs). Research indicates that pre-treatment of MSCs with this compound enhances their immunosuppressive capabilities when co-cultured with peripheral blood mononuclear cells (PBMCs). For instance, a study demonstrated that MSCs treated with this compound exhibited significantly reduced PBMC proliferation compared to untreated controls, suggesting its potential role in improving MSC efficacy in clinical settings such as graft-versus-host disease (GvHD) .
Cancer Research
In cancer research, this compound's ability to inhibit IDO has been explored as a means to enhance anti-tumor immunity. By blocking IDO, this compound can potentially reverse immune suppression within the tumor microenvironment, thereby promoting T-cell activation and proliferation. Studies have shown that combining this compound with other immunotherapies may lead to improved survival rates in preclinical models .
Study on MSC Immunosuppression
A pivotal study investigated the effects of this compound on the immunosuppressive properties of MSCs derived from different donors. The results indicated that MSCs pre-treated with this compound significantly inhibited the proliferation of activated T-cells, demonstrating enhanced immunosuppressive activity compared to untreated MSCs. The study employed various assays, including thymidine incorporation and CFSE dilution assays, to quantify T-cell proliferation .
Combination Therapy in Cancer Models
Another case study explored the use of this compound in combination with checkpoint inhibitors in mouse models of cancer. The findings suggested that tumors treated with both this compound and checkpoint inhibitors exhibited reduced tumor growth and increased infiltration of cytotoxic T-cells compared to those treated with checkpoint inhibitors alone. This indicates a synergistic effect that could be harnessed for more effective cancer therapies .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Immunology | IDO inhibition | Enhanced immunosuppression by MSCs; reduced T-cell proliferation |
Cancer Research | Immune modulation | Improved anti-tumor immunity when combined with other therapies |
作用机制
相似化合物的比较
CAY10681 在双重调节 p53-MDM2 相互作用和 NF-κB 信号传导方面是独特的。类似的化合物包括:
Nutlin-3: 一种小分子 p53-MDM2 相互作用抑制剂,但它不影响 NF-κB 信号传导。
BAY 11-7082: 一种 NF-κB 信号传导抑制剂,但它不调节 p53-MDM2 相互作用。
MI-773: 另一种 p53-MDM2 相互作用抑制剂,对 NF-κB 信号传导没有影响。
This compound 的独特之处在于它能够同时靶向 p53-MDM2 相互作用和 NF-κB 信号传导,使其成为癌症研究中宝贵的工具 .
生物活性
CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.
This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:
- Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.
- Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .
- Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .
- Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .
Data Table: Efficacy of this compound
Study Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Mechanism |
---|---|---|---|---|
In Vivo | A549 Xenograft | 50 | 75 | MDM2 inhibition, p53 activation |
In Vitro | Various Cancer Lines | 10 | 60 | Apoptosis induction |
Pharmacokinetics | Oral Administration | - | High Bioavailability | Enhanced systemic exposure |
Case Study 1: Lung Cancer Model
In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:
- Dosage : Mice received 50 mg/kg of this compound daily.
- Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.
- Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.
Case Study 2: Breast Cancer Cell Lines
Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):
- Dosage : Cells were treated with varying concentrations (1–10 µM).
- Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.
- : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.
属性
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBRCFEDOCBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。